molecular formula C14H13N5O3S2 B277149 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide

2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B277149
M. Wt: 363.4 g/mol
InChI Key: CTYDKVLWISROPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is a novel compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant activities may be due to its ability to inhibit the production of reactive oxygen species and pro-inflammatory cytokines. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress, as well as to inhibit the growth of cancer cells. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential as a therapeutic agent for a variety of diseases. Additionally, it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are a number of future directions for research on 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, more research is needed to determine its efficacy and safety in human clinical trials. Finally, its potential as a therapeutic agent for neurodegenerative diseases warrants further investigation.

Synthesis Methods

The synthesis method of 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 4-methoxybenzyl hydrazine with 2-chloroacetic acid, followed by the reaction of the resulting hydrazide with thiosemicarbazide and 2-amino-5-(4-methoxybenzyl)-1,3,4-oxadiazole. The final product is obtained by reacting the intermediate with potassium thiocyanate.

Scientific Research Applications

2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of diabetes and neurodegenerative diseases.

properties

Molecular Formula

C14H13N5O3S2

Molecular Weight

363.4 g/mol

IUPAC Name

2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H13N5O3S2/c1-21-10-4-2-9(3-5-10)6-12-17-19-14(22-12)23-7-11(20)16-13-18-15-8-24-13/h2-5,8H,6-7H2,1H3,(H,16,18,20)

InChI Key

CTYDKVLWISROPR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NN=CS3

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NN=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.